7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Overview
Description
7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- is a synthetic organic compound belonging to the quinolinamine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and various alkylating agents. Common reaction conditions may involve:
Solvents: Ethanol, methanol, or dichloromethane
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reactions may be carried out at room temperature or under reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenated solvents and strong bases or acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 7-Quinolinamine derivatives are investigated for their antimicrobial, antiviral, and anticancer properties. They are often tested in vitro and in vivo to evaluate their efficacy and safety.
Medicine
In medicine, these compounds are explored as potential therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, such compounds may be used in the development of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure
Chloroquine: An antimalarial drug with a quinoline core
Quinacrine: Another antimalarial with a similar structure
Uniqueness
7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyethoxyethyl group, for example, may enhance its solubility and bioavailability compared to simpler quinoline derivatives.
Properties
CAS No. |
71673-14-8 |
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Molecular Formula |
C18H30N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4R)-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-amine |
InChI |
InChI=1S/C18H30N2O2/c1-5-21-10-11-22-9-8-20-17-12-15(19)6-7-16(17)14(2)13-18(20,3)4/h6-7,12,14H,5,8-11,13,19H2,1-4H3/t14-/m1/s1 |
InChI Key |
BLYINPNOELVVCK-CQSZACIVSA-N |
Isomeric SMILES |
CCOCCOCCN1C2=C(C=CC(=C2)N)[C@@H](CC1(C)C)C |
Canonical SMILES |
CCOCCOCCN1C2=C(C=CC(=C2)N)C(CC1(C)C)C |
Origin of Product |
United States |
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